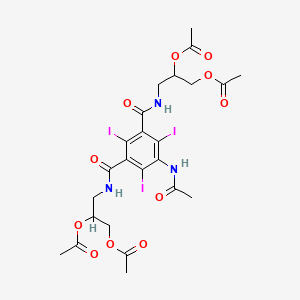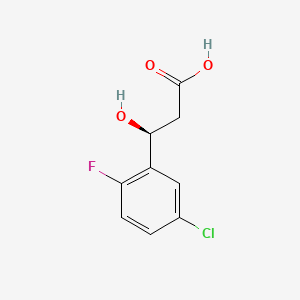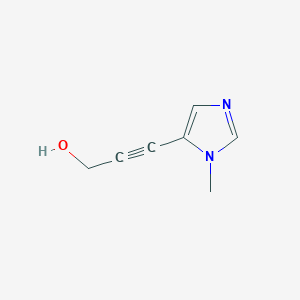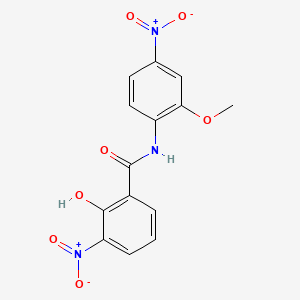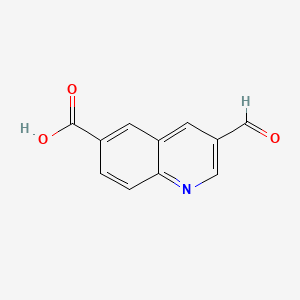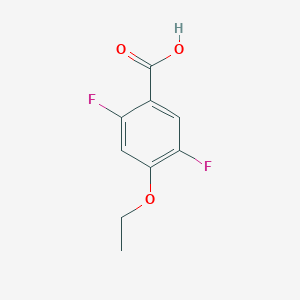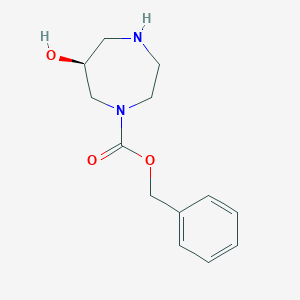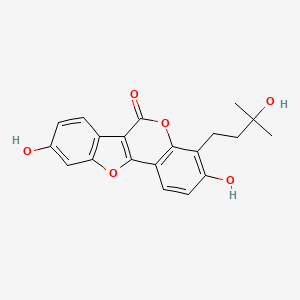
Dolichosin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dolichosin A is a coumestan compound isolated from Glycine tabacina, a plant traditionally used in Chinese herbal medicine for treating rheumatoid arthritis and joint infections . This compound has shown significant anti-inflammatory and anti-arthritic properties, making it a subject of interest in pharmacological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Dolichosin A would likely involve the extraction of the compound from Glycine tabacina using solvent extraction methods. This process would be followed by purification steps such as chromatography to isolate this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Dolichosin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of this compound.
Applications De Recherche Scientifique
Dolichosin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying coumestan chemistry and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Mécanisme D'action
Dolichosin A exerts its effects by inhibiting the activation of key signaling pathways involved in inflammation and osteoclastogenesis . Specifically, it blocks the PI3K/AKT and MAPK pathways, leading to reduced levels of pro-inflammatory mediators such as tumor necrosis factor-alpha, interleukin-6, and cyclooxygenase-2 . This inhibition results in decreased inflammation and osteoclast formation, making this compound a promising candidate for treating rheumatoid arthritis .
Comparaison Avec Des Composés Similaires
Dolichosin A is unique among coumestans due to its specific inhibitory effects on the PI3K/AKT and MAPK pathways . Similar compounds include:
Coumestrol: Another coumestan with estrogenic activity and potential anti-cancer properties.
Psoralidin: A coumestan with anti-inflammatory and anti-cancer effects.
Wedelolactone: A coumestan known for its anti-inflammatory and hepatoprotective properties.
This compound stands out due to its strong anti-arthritic activity and specific molecular targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C20H18O6 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3,9-dihydroxy-4-(3-hydroxy-3-methylbutyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C20H18O6/c1-20(2,24)8-7-11-14(22)6-5-13-17(11)26-19(23)16-12-4-3-10(21)9-15(12)25-18(13)16/h3-6,9,21-22,24H,7-8H2,1-2H3 |
Clé InChI |
BWYQHLSVBXSHPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=C(C=CC2=C1OC(=O)C3=C2OC4=C3C=CC(=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


